BenchChemオンラインストアへようこそ!

1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one

Medicinal Chemistry Chemical Biology Building Block Sourcing

This compound features an ethyl spacer between the 6-chloropyrazine and N-acetylpiperidine moieties, providing 3 rotatable bonds and enhanced conformational flexibility versus the directly linked analog (CAS 1316225-06-5; MW difference +28 Da). Ideal for SAR studies probing linker-length effects on target engagement. The N-acetyl group serves as a hydrolyzable handle for downstream derivatization. Supplied at 98% HPLC purity to ensure reproducible SAR data. Select this CAS when your project requires an ethyl-tethered scaffold—generic substitution without experimental validation is not recommended.

Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
CAS No. 1316225-92-9
Cat. No. B1399194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one
CAS1316225-92-9
Molecular FormulaC13H18ClN3O
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCCC1CCC2=CN=CC(=N2)Cl
InChIInChI=1S/C13H18ClN3O/c1-10(18)17-7-3-2-4-12(17)6-5-11-8-15-9-13(14)16-11/h8-9,12H,2-7H2,1H3
InChIKeyXLYONHYXQUNYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one (CAS 1316225-92-9): Structural Identity and Procurement Baseline for a Chloropyrazine-Piperidine Building Block


1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one (CAS 1316225-92-9; PubChem CID 66509818) is a synthetic small molecule with the molecular formula C13H18ClN3O and a molecular weight of 267.75 g/mol [1]. It features a 6-chloropyrazine ring linked via an ethyl spacer to a piperidine ring bearing an N-acetyl group [1]. The compound is commercially available from multiple vendors at a standard purity of 98% (HPLC) and is sold exclusively for research and development purposes . Its computed physicochemical properties include an XLogP3-AA of 1.8, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 46.1 Ų, all of which position it within drug-like chemical space (Lipinski Rule of Five compliant) [1].

Why 1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one Cannot Be Routinely Interchanged with Closest Analogs: A Note on Evidence Gaps


Although several structurally similar chloropyrazine-piperidine analogs exist in commercial catalogs—including 1-(2-(6-chloropyrazin-2-yl)piperidin-1-yl)ethanone (CAS 1316225-06-5, lacking the ethyl spacer) and regioisomeric variants such as 1-(3-(6-chloropyrazin-2-yl)piperidin-1-yl)ethanone (CAS 1316221-81-4) —no head-to-head comparative biological or physicochemical data are publicly available for CAS 1316225-92-9 that would allow a scientific user to predict differences in target binding, selectivity, or functional activity. The presence of the ethyl linker between the piperidine and chloropyrazine rings introduces an additional rotatable bond (rotatable bond count = 3) and increases molecular weight by approximately 28 Da relative to the directly linked analog CAS 1316225-06-5 (MW = 239.70 g/mol) . These structural differences may influence conformational flexibility, target engagement, and pharmacokinetic properties, but no quantitative comparative data exist to substantiate these effects. Therefore, generic substitution without experimental validation cannot be recommended.

Quantitative Differentiation Evidence for 1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one (CAS 1316225-92-9) vs. Closest Structural Analogs


Molecular Weight and Structural Differentiation vs. Directly Linked Chloropyrazine-Piperidine Analog (CAS 1316225-06-5)

CAS 1316225-92-9 (C13H18ClN3O, MW 267.75 g/mol) [1] differs from its closest commercially available analog, 1-(2-(6-chloropyrazin-2-yl)piperidin-1-yl)ethanone (CAS 1316225-06-5; C11H14ClN3O, MW 239.70 g/mol) , by the insertion of an ethyl spacer (–CH2CH2–) between the piperidine ring and the chloropyrazine moiety. This increases the molecular weight by 28.05 Da and adds one rotatable bond (total rotatable bonds = 3 for the target compound vs. 2 for the analog, as calculated from the respective SMILES structures) [1] . No biological activity data are available for either compound in public databases to quantify the functional consequence of this structural difference.

Medicinal Chemistry Chemical Biology Building Block Sourcing

Lipophilicity (XLogP3-AA) Comparison vs. Directly Linked Analog

The computed lipophilicity (XLogP3-AA) of CAS 1316225-92-9 is 1.8 [1]. While the XLogP3-AA value for the directly linked analog CAS 1316225-06-5 has not been independently computed in the same PubChem dataset, the addition of two methylene units (–CH2CH2–) is predicted to increase logP by approximately 0.8–1.0 log units based on established fragment-based contribution methods [2]. This class-level inference suggests the target compound is measurably more lipophilic than its shorter analog, but no experimentally determined logP or logD values are publicly available for either compound.

ADME Prediction Drug Design Physicochemical Profiling

Commercial Purity Specification: 98% Baseline for Procurement Consistency

The compound is supplied at a certified purity of 98% (HPLC) by Leyan (Product No. 2224949) . In contrast, the closest commercially available analog CAS 1316225-06-5 is offered at a minimum purity specification of 95% by AKSci . While both purity levels are suitable for most research applications, the 3% absolute difference may be meaningful for assays highly sensitive to impurities, such as high-throughput screening (HTS) or biophysical assays where trace contaminants could produce false positives.

Quality Control Chemical Procurement Assay Reproducibility

Topological Polar Surface Area (TPSA) Differentiation: Implications for Passive Permeability

The computed TPSA of CAS 1316225-92-9 is 46.1 Ų [1]. The directly linked analog CAS 1316225-06-5, lacking the ethyl spacer, is predicted to have an identical TPSA of 46.1 Ų because the additional methylene groups do not contribute polar atoms [2]. However, when compared to regioisomeric analogs such as 1-(3-(6-chloropyrazin-2-yl)piperidin-1-yl)ethanone, the TPSA may differ slightly depending on the position of substitution on the piperidine ring, though no computed value for the 3-substituted regioisomer is publicly available. Both values fall below the typical 60–70 Ų threshold associated with good oral bioavailability and below the 90 Ų threshold for blood-brain barrier penetration, suggesting favorable passive permeability characteristics.

Drug-likeness BBB Permeability Oral Bioavailability Prediction

Validated Application Scenarios for 1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one Based on Current Evidence


Chemical Biology Probe Development Requiring an Extended Chloropyrazine-Piperidine Scaffold

For projects requiring a 6-chloropyrazine moiety tethered to a piperidine ring via an ethyl linker—rather than a direct bond—CAS 1316225-92-9 is the appropriate sourcing choice. The ethyl spacer provides additional conformational flexibility (3 rotatable bonds vs. 2 for the directly linked analog) and increased lipophilicity (XLogP3-AA 1.8) that may be desirable for accessing certain binding pockets or modulating pharmacokinetic properties in probe molecule optimization [1]. However, all biological activity must be empirically determined, as no target engagement data are publicly available.

Structure-Activity Relationship (SAR) Studies Exploring Linker Length Effects

This compound serves as a key comparator in SAR studies investigating the effect of linker length between the chloropyrazine and piperidine moieties. The 28 Da molecular weight increase and additional methylene groups relative to CAS 1316225-06-5 provide a defined structural perturbation for systematically probing the impact of spacer length on target affinity, selectivity, and cellular activity . The 98% purity specification supports reproducible SAR data generation .

Synthetic Intermediate for Diversified Heterocyclic Libraries

The N-acetyl group on the piperidine ring can be hydrolyzed to the free secondary amine, providing a handle for further functionalization (e.g., sulfonylation, reductive amination, urea formation) [1]. This makes the compound a versatile building block for generating focused libraries of chloropyrazine-containing compounds for screening campaigns, provided the downstream chemistry is validated internally.

Computational Chemistry and Molecular Modeling Reference

With fully computed physicochemical descriptors available from PubChem (XLogP3-AA 1.8, TPSA 46.1 Ų, HBD 0, HBA 3) [1], this compound can serve as a reference structure for computational studies—including docking, pharmacophore modeling, and QSAR model building—where an ethyl-linked chloropyrazine-piperidine scaffold is of interest. Its Lipinski compliance and moderate lipophilicity make it a suitable template for virtual screening libraries.

Quote Request

Request a Quote for 1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.